molecular formula C6H8N2O3 B12803861 2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- CAS No. 79719-31-6

2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl-

Cat. No.: B12803861
CAS No.: 79719-31-6
M. Wt: 156.14 g/mol
InChI Key: NJPKFSOHVCQDQX-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidinedione core with a hydroxymethyl group at the 3-position and a methyl group at the 1-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the reaction of uracil derivatives with formaldehyde and methylating agents under controlled conditions. The reaction typically proceeds through a Mannich-type reaction, where the uracil derivative reacts with formaldehyde and a secondary amine to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxyl group, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Uracil: A pyrimidine derivative with similar structural features.

    Thymine: Another pyrimidine derivative found in DNA.

    Cytosine: A pyrimidine base found in DNA and RNA.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl and methyl groups allows for unique interactions and reactivity compared to other pyrimidine derivatives.

Properties

CAS No.

79719-31-6

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

3-(hydroxymethyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C6H8N2O3/c1-7-3-2-5(10)8(4-9)6(7)11/h2-3,9H,4H2,1H3

InChI Key

NJPKFSOHVCQDQX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)N(C1=O)CO

Origin of Product

United States

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